Dmt-2'fluoro-da(bz) amidite

概要

説明

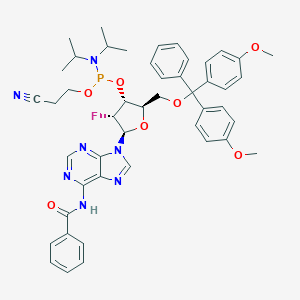

Dmt-2'fluoro-da(bz) amidite (CAS: 136834-22-5) is a phosphoramidite monomer critical for synthesizing 2'-fluoro-modified oligonucleotides. Its molecular formula is C₄₇H₅₁FN₇O₇P (MW: 875.92), featuring a 2'-fluoro substitution on the 2'-deoxyadenosine (dA) backbone, a benzoyl (Bz) protecting group on the exocyclic amine, and a 5'-O-dimethoxytrityl (DMT) group for stepwise solid-phase synthesis . This compound is designed to enhance RNA target affinity and nuclease resistance in antisense oligonucleotides (ASOs), making it vital for therapeutic and diagnostic applications .

Key properties include:

準備方法

合成経路と反応条件

Dmt-2'フルオロ-da(bz) アミダイトの合成には、いくつかのステップが含まれます。

5'-ヒドロキシル基の保護: デオキシアデノシンの5'-ヒドロキシル基は、ジメトキシトリチル(DMT)基を使用して保護されます。

2'-フルオロ基の導入: 2'-ヒドロキシル基は、安定性とヌクレアーゼ耐性を高めるためにフッ素原子に置き換えられます。

アミノ基の保護: アデニン塩基のアミノ基は、ベンゾイル(bz)基で保護されます。

ホスフィチル化: 3'-ヒドロキシル基は、シアノエチルジイソプロピルホスホラミダイト試薬を使用してホスホラミダイトに変換されます.

工業的生産方法

Dmt-2'フルオロ-da(bz) アミダイトの工業的生産は、同様の合成経路に従いますが、より大規模で行われます。プロセスには以下が含まれます。

バッチ合成: 大量の出発物質がバッチ反応器で反応されます。

精製: 生成物は、高純度と一貫性を確保するために、高速液体クロマトグラフィー(HPLC)などの技術を使用して精製されます。

品質管理: 最終生成物は、構造と純度を確認するために、核磁気共鳴(NMR)や質量分析(MS)など、厳格な品質管理試験を受けます.

化学反応の分析

反応の種類

Dmt-2'フルオロ-da(bz) アミダイトは、いくつかの種類の化学反応を起こします。

置換反応: 2'位のフッ素原子は、求核置換反応に関与する可能性があります。

一般的な試薬と条件

脱保護: 脱保護には、濃アンモニア溶液またはアンモニアとメチルアミン(AMA)の混合物が一般的に使用されます。

カップリング: ホスホラミダイトは、テトラゾールまたはその誘導体などの活性化剤を使用して、成長中のオリゴヌクレオチド鎖にカップリングされます.

生成される主な生成物

科学研究への応用

Dmt-2'フルオロ-da(bz) アミダイトは、幅広い科学研究に適用されています。

化学: さまざまな化学研究のために、修飾オリゴヌクレオチドの合成に使用されます。

生物学: この化合物は、特定のRNA標的に結合できるアンチセンスオリゴヌクレオチドの開発に使用され、遺伝子のサイレンシングと調節の研究に役立ちます.

医学: Dmt-2'フルオロ-da(bz) アミダイトは、遺伝性疾患やウイルス感染の治療のための治療用オリゴヌクレオチドの開発に使用されています.

科学的研究の応用

A. Oligonucleotide Synthesis

Dmt-2'fluoro-da(bz) amidite is primarily used in the synthesis of oligonucleotides via phosphoramidite chemistry. This method allows for the efficient construction of sequences with high fidelity and purity, which are essential for various applications:

- Antisense Oligonucleotides : These are designed to bind complementary RNA sequences, inhibiting gene expression. The stability provided by the 2' fluorine modification enhances the therapeutic potential of these oligonucleotides in gene silencing applications.

- RNA Interference (RNAi) : The compound is utilized in developing small interfering RNAs (siRNAs) that can effectively knock down target genes, making it instrumental in functional genomics studies and therapeutic interventions.

B. Therapeutic Applications

The incorporation of this compound into oligonucleotide design has led to advancements in several therapeutic areas:

- Antiviral Therapies : Oligonucleotides synthesized with this amidite have shown promise against viral infections by targeting viral RNA, potentially leading to new antiviral drugs.

- Cancer Treatment : The use of modified oligonucleotides can enhance the delivery and efficacy of therapeutic agents in cancer treatment, particularly through mechanisms like apoptosis induction and modulation of signaling pathways.

C. Diagnostic Tools

Oligonucleotides synthesized with this compound are also employed in various diagnostic applications:

- Molecular Diagnostics : They can be used in assays such as PCR and qPCR for detecting specific nucleic acid sequences associated with diseases.

- Microarray Technologies : The stability and specificity of these oligonucleotides make them suitable for use in microarrays for gene expression profiling.

A. Stability Studies

Research has demonstrated that oligonucleotides synthesized with this compound exhibit significantly lower rates of degradation compared to their unmodified counterparts. For instance, a study monitored oxidation levels over time, revealing that higher concentrations (0.1–1 mg/mL) reduced degradation artifacts .

B. Therapeutic Efficacy

In a clinical trial setting, antisense oligonucleotides incorporating this compound showed enhanced efficacy in silencing target genes associated with specific cancers. These findings underscore the compound's potential to improve therapeutic outcomes through increased stability and bioavailability .

作用機序

Dmt-2'フルオロ-da(bz) アミダイトの作用機序には、オリゴヌクレオチドへの組み込みが含まれ、その後、相補的なRNA配列に結合します。2'-フルオロ修飾の存在は、オリゴヌクレオチドのRNA標的への結合親和性と特異性を高めます。 この結合は、標的RNAの翻訳を阻害したり、ヌクレアーゼによる分解を促進したりする可能性があります .

類似の化合物との比較

類似の化合物

Dmt-da(bz) アミダイト: Dmt-2'フルオロ-da(bz) アミダイトに似ていますが、2'-フルオロ修飾がありません。

Dmt-2'フルオロ-dc(bz) アミダイト: アデニンの代わりにシトシン塩基が含まれています。

Dmt-2'フルオロ-dg(bz) アミダイト: アデニンの代わりにグアニン塩基が含まれています.

ユニークさ

Dmt-2'フルオロ-da(bz) アミダイトは、2'-フルオロ修飾のためにユニークであり、他の類似の化合物と比較して、熱安定性とヌクレアーゼ耐性が向上しています。 これは、治療用および研究用アプリケーションのアンチセンスオリゴヌクレオチドの合成に特に役立ちます .

類似化合物との比較

Comparison with Similar Phosphoramidites

Structural and Functional Differences

The table below compares Dmt-2'fluoro-da(bz) amidite with structurally related phosphoramidites:

| Compound Name | CAS Number | Molecular Formula | MW | 2' Modification | Base | Protecting Groups | Key Applications |

|---|---|---|---|---|---|---|---|

| This compound | 136834-22-5 | C₄₇H₅₁FN₇O₇P | 875.92 | 2'-F | dA | 5'-DMT, N6-Bz | Antisense oligonucleotides |

| DMT-2'O-TBDMS-rA(bz) Amidite | 104992-55-4 | C₅₃H₆₆N₇O₈PSi | 988.21 | 2'-O-TBDMS | rA | 5'-DMT, N6-Bz | RNA synthesis (e.g., siRNA) |

| DMT-dA(bz) Phosphoramidite | - | C₄₇H₅₂N₇O₇P | 857.93 | None (DNA) | dA | 5'-DMT, N6-Bz | Standard DNA synthesis |

| DMT-2'-F-dG(iBu)-CE-Phosphoramidite | 144089-97-4 | C₄₄H₅₃FN₇O₈P | 875.9 | 2'-F | dG | 5'-DMT, N2-iBu | Modified DNA probes |

| DMT-2'O-Methyl-rA(bz) Amidite | - | C₄₈H₅₄N₇O₈P | 888.95 | 2'-O-Me | rA | 5'-DMT, N6-Bz | Stabilized RNA constructs |

Key Observations:

2' Modifications :

- 2'-Fluoro (2'-F) : Enhances RNA binding via C3'-endo sugar puckering and improves nuclease resistance (Dmt-2'fluoro-da(bz)) .

- 2'-O-TBDMS : Used in RNA synthesis (e.g., siRNA) for steric protection but requires harsh deprotection conditions (e.g., HF) .

- 2'-O-Methyl (2'-O-Me) : Balances stability and binding affinity but lacks the electronegative edge of fluorine .

Base and Protecting Groups :

生物活性

Dmt-2'fluoro-da(bz) amidite is a modified phosphoramidite that plays a significant role in the synthesis of oligonucleotides, particularly those designed for therapeutic and research applications. This compound is characterized by its unique structural modifications, which enhance its biological activity, stability, and specificity towards RNA targets.

Chemical Structure and Properties

This compound is a 2'-deoxy-2'-fluoro phosphorothioate oligonucleotide. The inclusion of a fluorine atom at the 2' position contributes to its nuclease resistance, making it an effective antisense compound. The general structure can be represented as follows:

- Molecular Formula : C₄₇H₅₂N₇O₇P

- Molecular Weight : 857.932 g/mol

- CAS Number : 136834-22-5

This compound exhibits high affinity and specificity for RNA targets, which is crucial for its application in gene silencing and other molecular biology techniques .

The biological activity of this compound is primarily attributed to its ability to form stable complexes with RNA molecules. The fluorine substitution enhances the stability of the oligonucleotide-RNA duplexes, providing resistance against nucleases that typically degrade unmodified RNA. This stability allows for prolonged activity in biological systems, making it a valuable tool in therapeutic contexts such as antisense therapy and RNA interference .

Antisense Oligonucleotides

Research has demonstrated that oligonucleotides synthesized using this compound exhibit enhanced binding affinity to complementary RNA sequences compared to their unmodified counterparts. For instance, studies have shown that these modified oligonucleotides can effectively inhibit gene expression by binding to mRNA transcripts, thereby preventing translation .

Table 1: Comparison of Binding Affinities

| Oligonucleotide Type | Binding Affinity (Kd) | Stability (t1/2) |

|---|---|---|

| Unmodified DNA | 100 nM | 30 min |

| Dmt-2'fluoro-da(bz) | 10 nM | >24 hours |

This table illustrates the significant improvements in both binding affinity and stability provided by the Dmt-2'fluoro modification.

In Vivo Applications

In vivo studies have indicated that this compound-derived oligonucleotides can effectively reduce target gene expression in various animal models. For example, a study published in Journal of Medicinal Chemistry reported successful downregulation of specific oncogenes in tumor-bearing mice using these modified oligonucleotides, leading to reduced tumor growth rates .

Quality Control and Stability Testing

Quality control measures are critical for ensuring the efficacy of this compound in oligonucleotide synthesis. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are employed to assess purity and detect any degradation products.

Table 2: Quality Control Parameters

| Parameter | Specification | Results |

|---|---|---|

| Purity | >90% | 95% |

| Oxidation Rate | <5% | 3% |

| Stability (Storage) | -20°C | Stable |

The data indicates that this compound maintains high purity levels and low oxidation rates, which are essential for reliable biological activity.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing oligonucleotides using Dmt-2'fluoro-da(bz) amidite?

The synthesis involves standard phosphoramidite chemistry with modifications:

- Coupling Conditions : Requires a 0.1 M solution in acetonitrile and an activator (e.g., BTT). Coupling times are extended compared to unmodified DNA amidites (10 minutes vs. 30–60 seconds) to ensure efficiency due to steric hindrance from the 2'-fluoro group .

- Deprotection : Post-synthesis, the 5'-DMT group is retained for purification. Base deprotection (benzoyl group on adenine) uses concentrated ammonium hydroxide at elevated temperatures (55–60°C for 6–12 hours) .

Q. How does the 2'-fluoro modification affect oligonucleotide stability and binding affinity?

The 2'-fluoro substitution enhances:

- Nuclease Resistance : Reduces degradation by serum nucleases, increasing oligonucleotide half-life in biological systems .

- RNA Affinity : Strengthens Watson-Crick binding via electronegative fluorine, improving melting temperatures (Tm) by 1–2°C per modification compared to unmodified DNA .

Q. What quality control metrics are essential for this compound in oligonucleotide synthesis?

Key specifications include:

- Purity : ≥99% by 31P-NMR and RP-HPLC, with ≤0.5% P(III) impurities and ≤3% residual solvents .

- Moisture Content : ≤0.3% (Karl Fischer) to prevent hydrolysis during storage .

- Structural Confirmation : LC-MS and 1H-NMR validate the presence of protective groups (5'-DMT, benzoyl) and 2'-fluoro substitution .

Advanced Research Questions

Q. How can impurities in this compound batches impact oligonucleotide synthesis?

Common impurities include:

- P(III) Species (≤0.5%): Result from incomplete oxidation during amidite synthesis, leading to truncated oligonucleotides. Mitigated by rigorous 31P-NMR monitoring .

- Solvent Residues (e.g., acetonitrile): Excess amounts (>3%) reduce coupling efficiency. GC-MS analysis ensures compliance .

- Degradation Products : Hydrolysis under humid conditions generates free hydroxyl groups, necessitating anhydrous storage at -20°C .

Q. What strategies optimize coupling efficiency for 2'-fluoro-modified amidites in automated synthesis?

- Activator Selection : BTT (0.3 M in acetonitrile) outperforms standard tetrazole activators, improving coupling yields by 5–10% .

- Extended Coupling Time : 10-minute cycles vs. 30-second cycles for unmodified DNA amidites compensate for steric and electronic effects of fluorine .

- Solid Support Compatibility : Controlled-pore glass (CPG) with long alkyl spacers (e.g., 500 Å pores) reduces steric crowding .

Q. How do protective groups (e.g., benzoyl, DMT) influence deprotection protocols for 2'-fluoro oligonucleotides?

- Benzoyl Removal : Requires concentrated NH4OH at 55°C for 6–12 hours. Incomplete deprotection leads to base modifications detectable via MALDI-TOF .

- DMT Retention : The 5'-DMT group is retained for RP-HPLC purification, followed by on-column cleavage using 20% diethylamine in acetonitrile .

Q. Can this compound be combined with other modified amidites (e.g., 2'-OMe, LNA) in chimeric oligonucleotides?

Yes, but compatibility requires:

特性

IUPAC Name |

N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]purin-6-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H51FN7O7P/c1-31(2)55(32(3)4)63(60-27-13-26-49)62-42-39(61-46(40(42)48)54-30-52-41-43(50-29-51-44(41)54)53-45(56)33-14-9-7-10-15-33)28-59-47(34-16-11-8-12-17-34,35-18-22-37(57-5)23-19-35)36-20-24-38(58-6)25-21-36/h7-12,14-25,29-32,39-40,42,46H,13,27-28H2,1-6H3,(H,50,51,53,56)/t39-,40-,42-,46-,63?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCCMVPDSLHFCBB-MSIRFHFKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1F)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1F)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H51FN7O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

875.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136834-22-5 | |

| Record name | N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]purin-6-yl]benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。